molecular formula C15H25N5O4S B11184133 N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide

N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide

Cat. No.: B11184133
M. Wt: 371.5 g/mol
InChI Key: XGYGTIIRWILGBZ-UHFFFAOYSA-N
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Description

N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazine ring, a dimethylaminoethyl group, and a benzenesulfonamide moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the triazine ring with a dimethylaminoethyl halide in the presence of a base.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the triazine derivative with a benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-3,4-dimethoxy-1-benzenesulfonamide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from simpler compounds like ethyl acetoacetate and acetylacetone.

Properties

Molecular Formula

C15H25N5O4S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[3-[2-(dimethylamino)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C15H25N5O4S/c1-19(2)7-8-20-10-16-15(17-11-20)18-25(21,22)12-5-6-13(23-3)14(9-12)24-4/h5-6,9H,7-8,10-11H2,1-4H3,(H2,16,17,18)

InChI Key

XGYGTIIRWILGBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1CNC(=NC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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